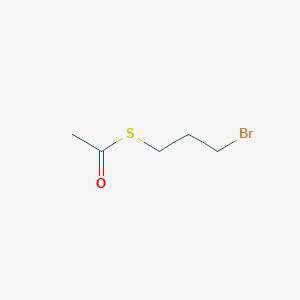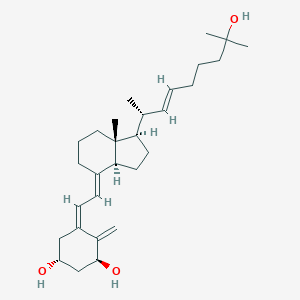
Dhbh-calcitriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhbh-calcitriol is a synthetic analog of calcitriol, which is the active form of vitamin D. It was first synthesized in the 1980s and has since been used in scientific research to study the effects of vitamin D on various biological processes. In
Aplicaciones Científicas De Investigación
Dhbh-calcitriol has been extensively used in scientific research to study the effects of vitamin D on various biological processes. It has been shown to have anti-proliferative and pro-differentiation effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Mecanismo De Acción
Dhbh-calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which is a transcription factor that regulates gene expression. Upon binding to the VDR, Dhbh-calcitriol induces conformational changes that allow it to interact with co-activator proteins and initiate gene transcription. The genes regulated by Dhbh-calcitriol are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Dhbh-calcitriol has been shown to have several biochemical and physiological effects. It promotes the differentiation of cancer cells, leading to decreased proliferation and increased apoptosis. It also has immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dhbh-calcitriol in lab experiments is its high potency and stability. It is also readily available and easy to synthesize. However, one limitation is that it is a synthetic analog of calcitriol and may not fully mimic the effects of endogenous vitamin D. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of Dhbh-calcitriol in scientific research. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol's neuroprotective effects warrant further investigation for the treatment of neurodegenerative diseases.
Métodos De Síntesis
Dhbh-calcitriol is synthesized by modifying the structure of calcitriol. The synthesis method involves the introduction of a hydroxyl group at the 19th position of the calcitriol molecule, followed by the addition of a side chain containing a double bond and a cyclohexane ring. This modification increases the stability and activity of the molecule, making it a potent analog of calcitriol.
Propiedades
Número CAS |
154356-84-0 |
|---|---|
Nombre del producto |
Dhbh-calcitriol |
Fórmula molecular |
C29H46O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-8-hydroxy-8-methylnon-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h7,10,12-13,20,24-27,30-32H,2,6,8-9,11,14-19H2,1,3-5H3/b10-7+,22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1 |
Clave InChI |
ZSRZLHUUFCGCDW-QYFQUPAWSA-N |
SMILES isomérico |
C[C@H](/C=C/CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1,25-(OH)2-22-dehydro-dihomo-vitamin D3 22-dehydro-1,25-dihydroxy-24-dihomovitamin D3 DHBH-calcitriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



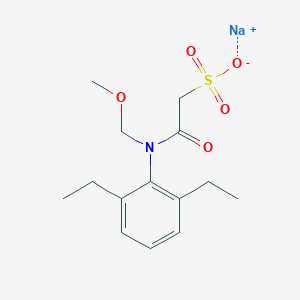
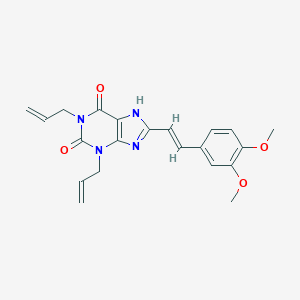
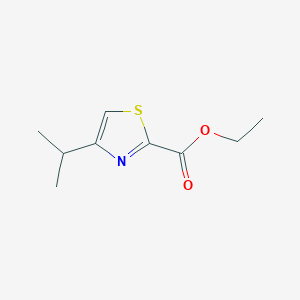

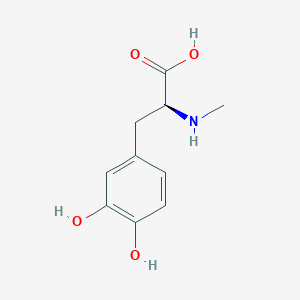
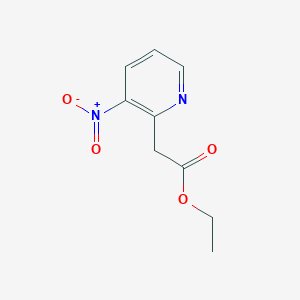
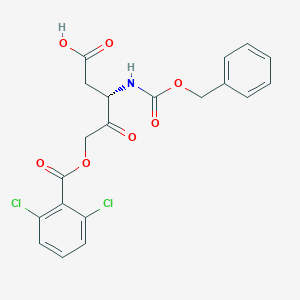
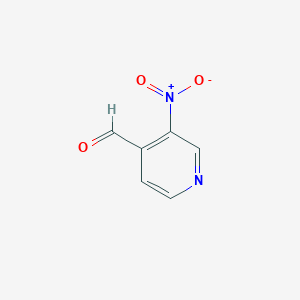
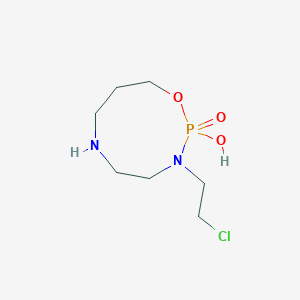

![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
